4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl

Description

Chemical Identity and Nomenclature

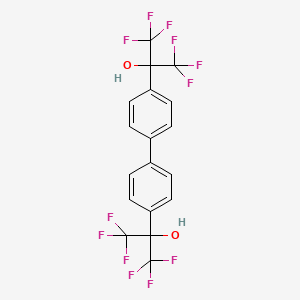

This compound, bearing the Chemical Abstracts Service registry number 2180-30-5, represents a precisely defined molecular entity within the family of fluorinated aromatic alcohols. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being 2,2'-(biphenyl-4,4'-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol). This nomenclature reflects the structural organization wherein two hexafluoroisopropyl alcohol groups are symmetrically positioned at the para positions of a biphenyl core structure.

The molecular formula C18H10F12O2 indicates the presence of eighteen carbon atoms, ten hydrogen atoms, twelve fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 486.25 grams per mole. The compound's structure features a central biphenyl unit with each phenyl ring bearing a 2-hydroxyhexafluoroisopropyl substituent at the para position. The hexafluoroisopropyl groups contribute significantly to the compound's unique properties, with each group containing six fluorine atoms arranged around a tertiary carbon center that also bears a hydroxyl functional group.

Alternative nomenclature systems provide additional insight into the compound's structural characteristics. The designation as [1,1'-Biphenyl]-4,4'-dimethanol, α4',α4',α4,α4-tetrakis(trifluoromethyl)- emphasizes the presence of two methanol-derived units with extensive trifluoromethyl substitution. This naming convention highlights the relationship between the compound and simpler biphenyl derivatives while emphasizing the extent of fluorination.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of fluorinated organic compound research, particularly the advancement of hexafluoroisopropyl-containing monomers for high-performance polymer applications. The compound represents part of a systematic effort to develop novel fluorinated aromatic diamines and diols that could serve as valuable monomers for high temperature-resistant polycondensates, including polyamides and polyimides.

The historical significance of hexafluoroisopropyl-containing compounds became apparent through research into high-temperature resistant polymers, where compounds such as 2,2-bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane demonstrated favorable chemical and thermal properties in polyimide preparation. This earlier work established the foundation for developing related compounds with hexafluoroisopropylidene bridges, recognizing their ability to enhance polymer performance through improved thermal stability and chemical resistance.

The compound's development reflects the evolution of fluorinated organic chemistry, where researchers systematically explored various fluorinated functional groups to optimize material properties. The incorporation of hexafluoroisopropyl groups into biphenyl systems represents a convergence of structural design principles aimed at combining the rigidity and thermal stability of aromatic backbones with the unique properties imparted by highly fluorinated substituents.

Research efforts in fluorinated biphenyl chemistry have demonstrated that these compounds achieve considerable significance across multiple fields including medicinal chemistry, materials science, and catalysis. The strategic placement of fluorine atoms in organic molecules has been shown to alter electronic distribution and reactivity patterns, leading to enhanced drug-receptor interactions, improved lipophilicity, and increased chemical stability in various applications.

Significance in Fluorinated Organic Chemistry

This compound occupies a position of considerable importance within the broader landscape of fluorinated organic chemistry, serving multiple roles that extend from fundamental research applications to specialized industrial processes. The compound's significance stems from its unique combination of structural features that enable diverse chemical transformations while imparting exceptional stability and performance characteristics to resulting materials.

In the context of polymer chemistry, the compound serves as a crucial monomer for synthesizing high-performance thermoplastic and thermoset materials. The presence of dual hydroxyl functional groups enables polycondensation reactions with various acid chlorides, anhydrides, and other electrophilic species, leading to the formation of polyesters, polyamides, and polyimides with enhanced thermal and chemical resistance properties. The hexafluoroisopropyl substituents contribute to reduced polymer chain mobility and enhanced thermal stability, making these materials suitable for demanding aerospace, electronics, and automotive applications.

The fluorinated nature of the compound contributes significantly to its utility in materials science applications. Fluorinated aromatic compounds, due to the outstanding stability of carbon-fluorine bonds, low polarizability, and small size of fluorine atoms, display very weak intermolecular dispersion interactions. These characteristics make them valuable components in liquid crystal displays, organic solar cells, dye-sensitized solar cells, and photoluminescence applications where precise control over intermolecular interactions is essential for optimal performance.

From a synthetic chemistry perspective, this compound represents an important building block for constructing more complex fluorinated molecular architectures. The compound's hydroxyl groups can undergo various derivatization reactions, including esterification, etherification, and substitution reactions, enabling the preparation of specialized materials with tailored properties for specific applications. The stability imparted by the hexafluoroisopropyl groups ensures that these transformations can be performed under conditions that would typically degrade less stable organic compounds.

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F12O2/c19-15(20,21)13(31,16(22,23)24)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(32,17(25,26)27)18(28,29)30/h1-8,31-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNFGVSJUHFARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176215 | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180-30-5 | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002180305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2180-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions

The following table summarizes key parameters for the synthesis of this compound using hexafluoroacetone:

| Parameter | Value |

|---|---|

| Reactants | Hexafluoroacetone, Phenol |

| Catalyst | Triflic Anhydride |

| Solvent | 1,2-Dichloroethane |

| Temperature | Room Temperature to Reflux |

| Reaction Time | Several hours |

| Yield | Typically >80% |

Mechanism of Reaction

The mechanism involves electrophilic aromatic substitution where hexafluoroacetone acts as an electrophile that substitutes hydrogen atoms on the aromatic ring of phenol derivatives. The presence of hydroxyl groups enhances the reactivity of the aromatic system.

Alternative Methods

Hydrolysis of Chloromethyl Derivatives

Another approach involves hydrolyzing chloromethyl derivatives of biphenyl. This method typically uses a strong base to facilitate the reaction:

$$

\text{Chloromethylbiphenyl} + \text{Base} \xrightarrow{\text{Heat}} \text{this compound}

$$

This method can yield high purity products but may require careful control of reaction conditions to prevent side reactions.

Comparative Analysis of Methods

The following table compares various preparation methods based on yield, complexity, and scalability:

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Hexafluoroacetone Reaction | >80 | Moderate | High |

| Continuous Flow Synthesis | >85 | High | Very High |

| Hydrolysis of Chloromethyl Derivatives | >70 | High | Moderate |

Analyse Des Réactions Chimiques

4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of aromatic rings. Common reagents include halogens and nitrating agents.

Polycondensation: It can react with diacid chlorides or dianhydrides to form polyesters and polycarbonates.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions include polycarbonates, polysilyl ethers, and other fluorinated polymers .

Applications De Recherche Scientifique

4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of high-performance polymers and materials with enhanced thermal and chemical resistance.

Biology: Its derivatives are studied for potential use in biomedical applications, including drug delivery systems and biocompatible coatings.

Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility and resistance to degradation.

Mécanisme D'action

The mechanism by which 4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl exerts its effects is primarily through its ability to form stable, high-performance polymers. The hexafluoroisopropyl groups enhance the thermal stability and chemical resistance of the polymers, making them suitable for use in harsh environments. The molecular targets and pathways involved include the formation of strong covalent bonds with other monomers and the stabilization of the polymer backbone .

Comparaison Avec Des Composés Similaires

Critical Analysis of Contradictions and Limitations

- describes a benzoic acid derivative (4,4′-(hexafluoroisopropylidene)bis(benzoic acid)), which differs in functional groups (carboxylic acid vs. hydroxyl), leading to distinct reactivity and applications .

Activité Biologique

4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl, also known as bisphenol AF (BPAF), is a compound of significant interest due to its potential biological activities and applications in various fields, including materials science and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₄F₆O₂

- CAS Number : 2180-30-5

- Structure :

- Contains two biphenyl groups with hydroxyl and hexafluoroisopropyl substituents.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules:

- Endocrine Disruption : BPAF has been shown to exhibit estrogenic activity, potentially disrupting endocrine signaling pathways. This can lead to altered reproductive functions and developmental issues in animal models.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways.

- Cellular Effects : Exposure to BPAF can induce oxidative stress, leading to cellular damage through lipid peroxidation and DNA damage. This is particularly relevant in studies examining its effects on liver and kidney cells.

Table 1: Biological Activity Summary of BPAF

| Activity Type | Description | References |

|---|---|---|

| Estrogenic Activity | Mimics estrogen, affecting reproductive health | |

| Enzyme Interaction | Inhibits cytochrome P450 enzymes | |

| Oxidative Stress | Induces oxidative damage in cellular models | |

| Cytotoxicity | Causes cell death at high concentrations | |

| Developmental Toxicity | Affects embryonic development in animal studies |

Study 1: Estrogenic Effects in Animal Models

A study published in Environmental Health Perspectives investigated the estrogenic effects of BPAF in female rats. The results indicated that exposure to BPAF resulted in increased uterine weight and altered estrous cycles, suggesting significant endocrine-disrupting potential.

Study 2: Hepatotoxicity Assessment

Research conducted by Zhang et al. (2020) assessed the hepatotoxic effects of BPAF on human liver cells (HepG2). The study found that BPAF exposure led to increased levels of reactive oxygen species (ROS) and apoptosis markers, indicating a dose-dependent cytotoxic effect.

Study 3: Developmental Toxicity

In a developmental toxicity study using zebrafish embryos, BPAF exposure resulted in significant morphological abnormalities and reduced survival rates. The study highlighted the compound's potential teratogenic effects during critical periods of development.

Research Findings

Recent studies have elucidated various aspects of BPAF's biological activity:

- Oxidative Stress Mechanism : BPAF exposure leads to increased ROS production, which can damage cellular components such as lipids, proteins, and DNA. This mechanism is critical for understanding its cytotoxic effects.

- Metabolic Pathways : BPAF is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to macromolecules, contributing to its toxicity profile. This interaction alters metabolic fluxes within cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl with high yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between hexafluoroacetone and phenol derivatives under acidic or basic catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or Lewis acids (e.g., BF₃) improve reaction efficiency .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

- Solvent systems : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of fluorinated intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >97% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming hexafluoroisopropyl group integration (δ ~ -70 to -75 ppm) .

- FTIR : Detects hydroxyl (≈3350 cm⁻¹) and aromatic C=C (≈1600 cm⁻¹) stretches .

- HPLC-MS : Validates purity and molecular mass (expected [M-H]⁻ at m/z 335.23) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What are the primary applications of this compound in material science?

- Methodological Answer : Its fluorinated structure imparts unique properties:

- High-performance polymers : Serves as a monomer for polycarbonates and epoxy resins with enhanced thermal stability (decomposition >300°C) and chemical resistance .

- Membrane technologies : Used in gas-separation membranes due to its hydrophobic and rigid backbone .

- Composite materials : Acts as a crosslinker in fluorinated elastomers for aerospace applications .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatizing this compound?

- Methodological Answer :

- Reaction path searches : Quantum chemical calculations (DFT, MP2) predict activation barriers for nucleophilic substitution or electrophilic aromatic substitution .

- Solvent effects : COSMO-RS simulations guide solvent selection to stabilize transition states .

- Machine learning : Training models on existing fluorinated bisphenol datasets accelerates condition optimization (e.g., catalyst loading, temperature) .

Q. How should researchers address discrepancies in reported thermal stability data for this compound?

- Methodological Answer : Contradictions arise from differing experimental setups. Standardized protocols include:

- Thermogravimetric analysis (TGA) : Conduct under inert atmosphere (N₂/Ar) at 10°C/min to measure decomposition onset .

- Differential scanning calorimetry (DSC) : Identifies glass transition (T~g) and melting points (T~m) under controlled humidity .

- Reproducibility : Compare data across labs using identical purity grades (e.g., Sigma-Aldrich 97% vs. higher-grade suppliers) .

Q. What strategies mitigate fluorinated byproduct formation during polymer synthesis with this monomer?

- Methodological Answer :

- Stoichiometric control : Limit excess hexafluoroacetone to reduce branching side reactions .

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track hydroxyl group consumption .

- Post-polymerization treatments : Soxhlet extraction with fluorinated solvents (e.g., perfluorohexane) removes low-molecular-weight impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.